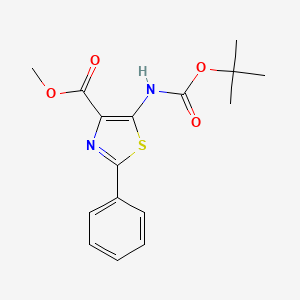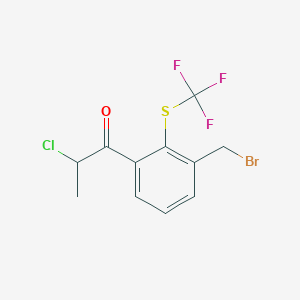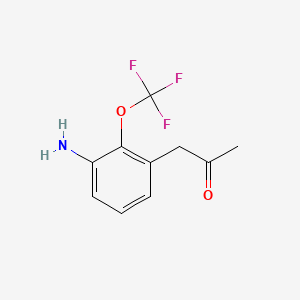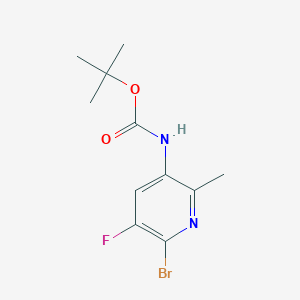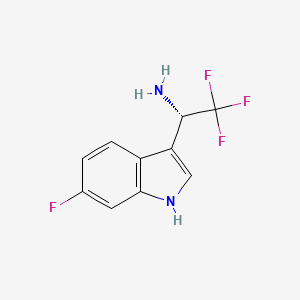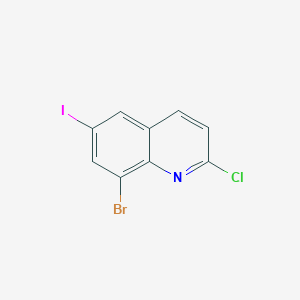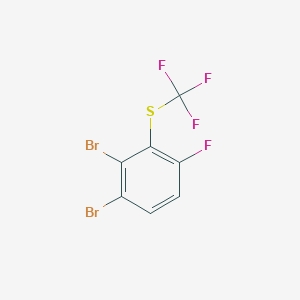
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7H2Br2F4S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate compounds that are further reacted to yield the final product .
Chemical Reactions Analysis
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, depending on the context of its use .
Comparison with Similar Compounds
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1,2-Dibromo-4-fluorobenzene: Lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene: Similar structure but with different positioning of the fluorine atom, leading to different reactivity and applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, which can significantly alter its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C7H2Br2F4S |
|---|---|
Molecular Weight |
353.96 g/mol |
IUPAC Name |
1,2-dibromo-4-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Br2F4S/c8-3-1-2-4(10)6(5(3)9)14-7(11,12)13/h1-2H |
InChI Key |
VPDYWCJQIXACRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)SC(F)(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


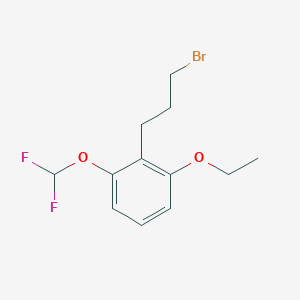
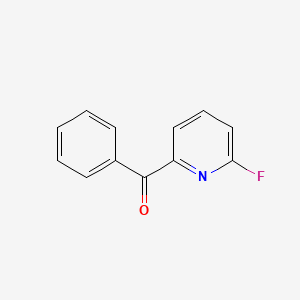
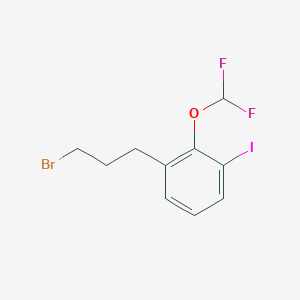
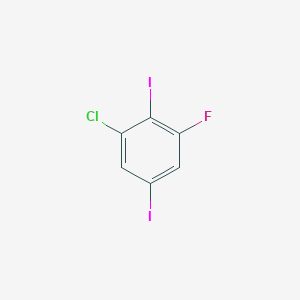
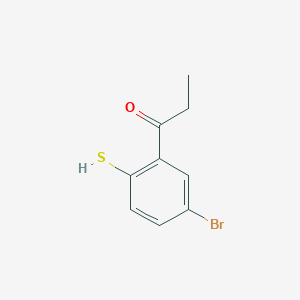
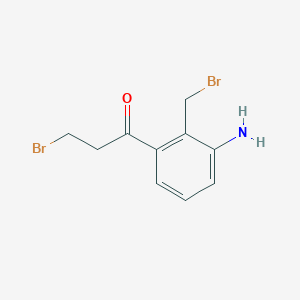
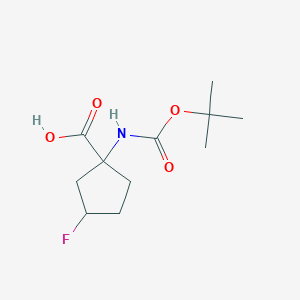
![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)
